molecular formula C48H47N3O4S3 B13394770 2-[5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-octyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid

2-[5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-octyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid

Cat. No.: B13394770
M. Wt: 826.1 g/mol
InChI Key: WZGXSNHXTGGEGJ-UHFFFAOYSA-N
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Description

2-[5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-octyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the indole, thiazolidine, and acetic acid moieties. Common synthetic routes may include:

    Formation of the Indole Core: This could involve cyclization reactions starting from appropriate precursors.

    Introduction of the Thiazolidine Rings: This might be achieved through condensation reactions involving thioamides and carbonyl compounds.

    Final Assembly: The various fragments are then coupled together under specific conditions, possibly involving catalysts and specific solvents.

Industrial Production Methods

Industrial production would require optimization of the synthetic route for scalability, including the use of cost-effective reagents, solvents, and catalysts. The process would also need to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of chemical reactions, including:

    Oxidation: Potentially altering the thiazolidine rings or the indole core.

    Reduction: Modifying the double bonds or carbonyl groups.

    Substitution: Introducing different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Including halogens or nucleophiles under specific conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used, potentially leading to derivatives with modified biological or chemical properties.

Scientific Research Applications

The compound could have various applications in scientific research, including:

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potentially as a probe for studying biological processes or as a lead compound in drug discovery.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. It might involve:

    Molecular Targets: Such as enzymes, receptors, or nucleic acids.

    Pathways Involved: Including signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-[5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-octyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid: can be compared with other indole or thiazolidine derivatives.

Uniqueness

    Structural Features: The combination of indole and thiazolidine rings with the acetic acid moiety.

    Biological Activity: Unique interactions with biological targets due to its specific structure.

Properties

Molecular Formula

C48H47N3O4S3

Molecular Weight

826.1 g/mol

IUPAC Name

2-[5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-octyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C48H47N3O4S3/c1-2-3-4-5-6-13-27-49-46(55)44(58-48(49)56)47-50(31-43(52)53)45(54)42(57-47)30-33-23-26-41-39(29-33)37-19-14-20-40(37)51(41)36-24-21-32(22-25-36)28-38(34-15-9-7-10-16-34)35-17-11-8-12-18-35/h7-12,15-18,21-26,28-30,37,40H,2-6,13-14,19-20,27,31H2,1H3,(H,52,53)

InChI Key

WZGXSNHXTGGEGJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C(=O)C(=C2N(C(=O)C(=CC3=CC4=C(C=C3)N(C5C4CCC5)C6=CC=C(C=C6)C=C(C7=CC=CC=C7)C8=CC=CC=C8)S2)CC(=O)O)SC1=S

Origin of Product

United States

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